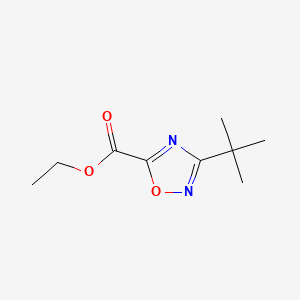

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

説明

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It is a colorless to yellow liquid that is used in various scientific research applications . The compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

準備方法

The synthesis of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-oxadiazole core is known for its broad spectrum of biological activities, including antimicrobial properties. Compounds derived from this structure have been reported to exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate has been explored as a precursor for synthesizing novel compounds that induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .

Organic Synthesis

Building Block for Heterocycles

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions. This property is particularly useful in the development of complex heterocyclic compounds used in pharmaceuticals .

Synthesis Methodology

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization of appropriate precursors.

- Esterification : The carboxylic acid group is esterified with ethanol to form the ethyl ester.

- Functionalization : Further reactions can modify the oxadiazole ring or introduce new substituents to enhance biological activity.

Biological Studies

Mechanisms of Action

Research indicates that compounds containing the oxadiazole ring can interact with biological pathways involved in disease processes. For instance, some derivatives have been shown to inhibit specific enzymes critical for bacterial survival or cancer cell proliferation . Understanding these mechanisms can aid in the design of more effective therapeutic agents.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Structure A | 0.11 | Lung Cancer |

| Compound B | Structure B | 0.20 | Breast Cancer |

| Compound C | Structure C | 0.76 | Colon Cancer |

Note: The structures are illustrative; actual chemical structures should be referenced from reliable sources.

Table 2: Antimicrobial Efficacy

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 0.03 µg/mL |

| Compound E | S. aureus | 0.125 µg/mL |

| Compound F | C. albicans | 0.25 µg/mL |

作用機序

The mechanism of action of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in scientific research .

生物活性

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their pharmacological properties. The 1,2,4-oxadiazole ring structure is particularly significant due to its ability to interact with various biological targets. Research has demonstrated that derivatives of this class exhibit a range of activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Analgesic

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For instance, studies indicate that compounds containing the oxadiazole moiety can inhibit the growth of various bacteria and fungi. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) of 6 μg/mL against Clostridium difficile, comparable to vancomycin's effectiveness .

Table 1: Antimicrobial Activity of Oxadiazole Compounds

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | C. difficile | 6 | |

| Compound 1 | E. faecium | 8 | |

| Benzalkonium Chloride | C. difficile | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A derivative of this compound demonstrated significant cytotoxic activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | |

| Doxorubicin | MCF-7 | 15 | |

| Compound 2 | OVXF 899 | 2.76 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, compounds from this class have shown efficacy in reducing inflammation markers and pain response in formalin-induced pain models .

Table 3: Anti-inflammatory Effects in Animal Models

| Compound Name | Model Used | Effectiveness | Reference |

|---|---|---|---|

| This compound | Formalin-induced pain model | Significant reduction in pain response | |

| Compound A | Carrageenan-induced edema | Reduction in paw edema |

The mechanisms underlying the biological activities of this compound involve interactions with various enzymes and biological pathways. Studies suggest that these compounds may inhibit specific enzymes responsible for inflammation and microbial growth . For instance, phosphodiesterase inhibition has been noted as a potential mechanism for its analgesic effects .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Study on Antimicrobial Efficacy : A clinical evaluation demonstrated the compound's effectiveness against resistant strains of E. faecium, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

- Cancer Treatment Trials : Preclinical trials involving this compound showed promising results in reducing tumor size in xenograft models of human cancers . Further modifications to the compound led to derivatives with enhanced potency.

特性

IUPAC Name |

ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMDNVKCBYOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695417 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-73-1 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。